Nickel-Wolfram

Electrodeposition Tribology Surface Engineering

Sourcing a hard, wear-resistant coating without the regulatory burden of hexavalent chromium presents a significant supply chain challenge. This 1:1 nickel-tungsten alloy (CAS 51890-28-9) provides a validated, high-performance alternative. - Outperforms hard chrome with a lower wear rate via a ductile wear mechanism, eliminating brittle fracture and micro-cracking. - Exhibits a corrosion rate 40 times lower than Type 304 stainless steel in 1 mol/L HCl at 30°C, ideal for chemical processing equipment. - Improves anti-erosion and corrosion resistance of condenser tube materials by nearly 5 times, surpassing the 3-fold improvement of Ni-P coatings.

Molecular Formula NiW
Molecular Weight 242.53 g/mol
CAS No. 51890-28-9
Cat. No. B15470945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel-Wolfram
CAS51890-28-9
Molecular FormulaNiW
Molecular Weight242.53 g/mol
Structural Identifiers
SMILES[Ni].[W]
InChIInChI=1S/Ni.W
InChIKeyMOWMLACGTDMJRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 5 kg / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel-Wolfram (NiW) Alloy Performance Benchmark


Nickel-Wolfram, designated by CAS 51890-28-9 and formally recognized as a nickel-tungsten (NiW) binary alloy with a 1:1 atomic stoichiometry , represents a foundational material within the class of refractory metal-nickel systems. As an intermetallic compound formed from nickel and tungsten , this specific composition serves as a critical reference point for understanding the emergent properties derived from the synergistic interaction between these two metals. The alloy's defining characteristics are rooted in the combination of nickel's ductility and corrosion resistance with tungsten's exceptional hardness, high melting point, and thermal stability . This synergy is the basis for its evaluation against a wide spectrum of alternative materials in demanding industrial and scientific applications, where the precise 1:1 Ni:W ratio provides a unique balance of properties that diverges significantly from both pure nickel and other nickel-tungsten stoichiometries.

Why NiW Stoichiometry Outperforms Generic Alloys


Attempting to substitute the specific 1:1 nickel-tungsten alloy (CAS 51890-28-9) with a generic nickel alloy or an alternative binary composition is scientifically invalid due to profound, quantifiable divergences in performance that are governed by both tungsten content and crystallographic structure. Unlike pure nickel, which lacks the requisite hardness and wear resistance, the incorporation of tungsten fundamentally alters the electronic structure and mechanical integrity of the material, leading to dramatic enhancements in corrosion resistance, thermal stability, and catalytic activity [REFS-1, REFS-2]. Furthermore, the precise stoichiometry of the alloy is critical; studies on Ni-W systems have revealed a distinct hierarchy of catalytic activity based on the nickel-to-tungsten ratio, with compositions like Ni17W3 outperforming others and even surpassing commercial platinum catalysts [3]. Similarly, the amorphous or nanocrystalline phases commonly achieved in electrodeposited Ni-W coatings provide a superior combination of hardness and corrosion protection that is absent in crystalline pure nickel or other nickel-based alloys like Ni-P [4]. These stark differences underscore that NiW is not a commodity material; its selection must be driven by specific, quantitative evidence that justifies its use over a host of potential alternatives for each distinct application.

NiW Alloy Evidence: Performance vs. Key Comparators


Wear Resistance vs. Hard Chrome Coatings

In a direct sliding wear comparison, an electrodeposited Ni-W alloy coating (NiW10.5, containing 10.5 at% W) demonstrated a lower wear rate than a conventional hard chrome (HCr) coating [1]. This superior performance occurred despite the HCr coating being quantitatively 12% harder than the NiW10.5 coating [1]. The study attributes this to a ductile wear mechanism in the Ni-W alloy, as opposed to brittle fracture observed in the HCr coating [1].

Electrodeposition Tribology Surface Engineering

Intrinsic HER Activity vs. Ni-Mo Alloys

While NiMo alloys exhibit the highest overall electrocatalytic activity for the hydrogen evolution reaction (HER) in alkaline media due to greater surface roughness, a comparative study of electrodeposited alloys revealed that NiW alloys possess the highest intrinsic catalytic activity [1]. The ranking of electrocatalytic effects for HER was determined to be Ni-Mo > Ni-W > Ni-Co > Ni-Fe > Ni-Cr [2]. This indicates that on a per-active-site basis, the Ni-W alloy is more efficient, suggesting a fundamental electronic advantage conferred by tungsten when alloyed with nickel [1].

Electrocatalysis Water Electrolysis Hydrogen Energy

Corrosion Resistance in HCl vs. 304 Stainless Steel

Immersion testing in a highly aggressive 1 mol/L hydrochloric acid (HCl) solution at 30°C revealed that an electrodeposited Ni-W amorphous alloy deposit corrodes at a rate 40 times slower than Type 304 stainless steel [1]. This quantitative benchmark firmly establishes the Ni-W alloy's superior resilience in acidic chloride environments, a common source of failure for many standard industrial alloys [1].

Corrosion Science Protective Coatings Materials Durability

Property Enhancement vs. Pure Nickel

An investigation using Empirical Electron Theory (EET) contrasted the valence electron structures of electrodeposited Ni-W alloy with those of pure nickel [1]. The analysis indicated that key properties including melting point, strength, corrosion resistance, and wear resistance are significantly higher for the Ni-W alloy than for pure Ni metal [1]. This class-level inference supports the fundamental role of tungsten in elevating the performance profile beyond that of its base component.

Materials Science Electrodeposition Alloy Theory

Gradient vs. Homogeneous Coating Anti-Erosion

A comparative study on the erosion-corrosion resistance of coatings on condenser brass tubes revealed a significant performance advantage for Ni-W alloy coatings [1]. In a simulated flow environment, a Ni-W coating was found to improve the anti-erosion and corrosion capability of the substrate by nearly 5 times compared to uncoated brass, while a Ni-P coating provided an improvement of only over 3 times [1]. This direct comparison highlights the superior protective efficacy of Ni-W over Ni-P in a high-shear fluid environment.

Coatings Erosion Heat Exchangers

NiW Alloy Validated Application Scenarios


Hard Chrome Replacement in Surface Engineering

This scenario is directly supported by evidence showing that electrodeposited Ni-W alloy coatings (e.g., NiW10.5) exhibit a lower wear rate than hard chrome, despite being 12% less hard [1]. The ductile wear mechanism of Ni-W prevents the brittle fracture and micro-cracking that compromises chrome coatings, leading to better long-term surface integrity. This makes Ni-W the scientifically and environmentally superior choice for applications such as hydraulic rods, aircraft landing gear, and industrial machinery components, where the elimination of carcinogenic hexavalent chromium is a critical regulatory and safety advantage.

Corrosion Protection in Acidic Chloride Media

For components exposed to hydrochloric acid or harsh chloride-rich media, the selection of Ni-W amorphous coatings is justified by a corrosion rate 40 times lower than that of Type 304 stainless steel in 1 mol/L HCl at 30°C [2]. This application scenario is ideal for chemical processing equipment (e.g., reactor vessels, piping, valves), marine hardware, and oil & gas downhole tools, where the substantially extended service life and reduced failure risk offered by Ni-W coatings provide a clear economic and operational benefit over conventional stainless steel solutions.

Electrodes for Alkaline Water Electrolysis

In the design of electrodes for hydrogen production via alkaline water electrolysis, Ni-W alloys are a preferred choice for maximizing intrinsic catalytic efficiency. While Ni-Mo may offer higher overall activity due to surface area effects, Ni-W provides the highest intrinsic activity per active site for the hydrogen evolution reaction (HER) [REFS-3, REFS-4]. This makes Ni-W particularly well-suited for applications where electrode geometry or catalyst loading is constrained, such as in advanced membrane electrode assemblies or high-surface-area catalyst supports, where the goal is to achieve high current densities with minimal material usage.

Erosion-Corrosion Mitigation in Fluid Systems

Ni-W alloy coatings are quantitatively validated for protecting components subjected to the combined effects of fluid flow and corrosion. Evidence shows that a Ni-W coating can improve the anti-erosion and corrosion resistance of brass condenser tubes by nearly 5 times, a significant advantage over the 3-fold improvement offered by a Ni-P coating [5]. This application scenario is critical for enhancing the reliability and lifespan of heat exchangers, pumps, propellers, and pipelines in power generation, desalination, and marine propulsion systems, where erosion-corrosion is a primary failure mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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